![molecular formula C30H22N2O4S2 B3041474 N,N'-1,4-naphthalenediylbis-2-naphthalenesulfonamide CAS No. 301315-40-2](/img/structure/B3041474.png)
N,N'-1,4-naphthalenediylbis-2-naphthalenesulfonamide
Overview
Description
“N,N’-1,4-naphthalenediylbis-2-naphthalenesulfonamide” is a chemical compound with the molecular formula C30H22N2O4S2 . It has a molecular weight of 538.64 .
Molecular Structure Analysis
The molecular structure of “N,N’-1,4-naphthalenediylbis-2-naphthalenesulfonamide” is based on a naphthalene core, with two naphthalenesulfonamide groups attached at the 1 and 4 positions . Each naphthalenesulfonamide group consists of a naphthalene ring attached to a sulfonamide (SO2NH2) group.Scientific Research Applications
Protein Kinase Inhibition
Naphthalenesulfonamide derivatives, such as W-7, have been identified as potent calmodulin (CaM) antagonists and have shown to act upon several protein kinases at higher concentrations. These compounds have demonstrated significant inhibition towards cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, indicating their potential utility in studying and modulating kinase-related cellular processes (Hidaka et al., 1984).
Cell Proliferation and Differentiation
Some naphthalenesulfonamide derivatives have been shown to inhibit the proliferation of cells, such as Chinese hamster ovary cells, suggesting a role in cell cycle regulation and potential applications in cancer research. Furthermore, derivatives like W-7 have also been implicated in inducing limited myeloid differentiation of human promyelocytic cell lines, providing a tool for studying cell differentiation mechanisms (Hidaka et al., 1981; Veigl et al., 1986).
Molecular Structure and Conformation
Studies on the gas-phase electron diffraction and computational methods have provided insights into the conformational behavior of naphthalenesulfonamides, aiding in the understanding of their interactions and mechanisms of action at the molecular level (Giricheva et al., 2015).
Antibacterial Activity
Naphthalenesulfonamide derivatives have been evaluated for their antibacterial properties, showing potency against various bacterial strains. This suggests their potential application in developing new antibacterial agents (Abbasi et al., 2015).
Environmental Applications
Investigations into the decomposition of naphthalenesulfonates like 2-naphthalenesulfonate in aqueous solutions through ozonation combined with UV radiation have implications for pollution control and environmental remediation (Chen et al., 2002).
properties
IUPAC Name |
N-[4-(naphthalen-2-ylsulfonylamino)naphthalen-1-yl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O4S2/c33-37(34,25-15-13-21-7-1-3-9-23(21)19-25)31-29-17-18-30(28-12-6-5-11-27(28)29)32-38(35,36)26-16-14-22-8-2-4-10-24(22)20-26/h1-20,31-32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZCFVICNZSHQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C4=CC=CC=C43)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,4-naphthalenediylbis-2-naphthalenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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